Substrate Preference of L-Fuconate Dehydratase
L‑Fuconate dehydratase (EC 4.2.1.68) from Xanthomonas campestris displays an overwhelming preference for L‑fuconate over structurally related sugar acids. When assayed under identical conditions, L‑galactonate supported only 1/15 of the activity observed with L‑fuconate (i.e., 15‑fold lower), while D‑arabinonate showed 8‑fold lower activity. No detectable turnover was recorded with D‑fuconate, the enantiomer [REFS‑1]. The primary publication behind this annotation reports the kinetic parameters that underpin these fold‑differences [REFS‑2].
| Evidence Dimension | Relative enzymatic activity (L‑fuconate dehydratase, EC 4.2.1.68) |
|---|---|
| Target Compound Data | L‑fuconate = reference activity (set as baseline) |
| Comparator Or Baseline | L‑galactonate = 15‑fold lower activity; D‑arabinonate = 8‑fold lower activity; D‑fuconate = no detectable activity |
| Quantified Difference | ≥15‑fold discrimination between L‑fuconate and the poorest recognized analog; complete discrimination (no activity) for the D‑enantiomer |
| Conditions | Recombinant L‑fuconate dehydratase from Xanthomonas campestris pv. campestris ATCC 33913; standard dehydration assay with Mg²⁺ cofactor [REFS‑1][REFS‑2] |
Why This Matters
For scientists reconstituting the L‑fucose pathway or screening enzyme inhibitors, substitution with L‑galactonate or D‑arabinonate would produce a ≥8‑fold under‑estimate of dehydratase activity, while D‑fuconate would yield a false‑negative result, directly impacting assay validation and inhibitor IC₅₀ determinations.
- [1] PubChem Protein Summary: L‑fuconate dehydratase (Xanthomonas campestris pv. campestris str. ATCC 33913). Substrate specificity annotation. View Source
- [2] Yew WS, Fedorov AA, Fedorov EV, Rakus JF, Pierce RW, Almo SC, Gerlt JA. Evolution of enzymatic activities in the enolase superfamily: L‑fuconate dehydratase from Xanthomonas campestris. Biochemistry. 2006;45(49):14582‑14597. View Source
